
Cobalt;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and palladium are transition metals that form a variety of compounds with unique properties. These compounds have garnered significant interest due to their applications in catalysis, electronics, and medicine. Cobalt is known for its magnetic properties and high thermal stability, while palladium is renowned for its catalytic abilities, particularly in hydrogenation and carbon-carbon coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and palladium compounds often involves the use of metal salts and reducing agents. For instance, cobalt(II) nitrate hexahydrate can be reacted with sodium hydroxide to form cobalt hydroxide, which is then calcined to produce cobalt oxide . Palladium nanoparticles can be synthesized using a microemulsion system, where palladium salts are reduced in the presence of surfactants .
Industrial Production Methods: Industrial production of cobalt and palladium compounds typically involves large-scale chemical reactions under controlled conditions. For example, cobalt compounds are often produced through hydrometallurgical processes, while palladium compounds are synthesized using various chemical reduction methods .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt and palladium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Palladium compounds are particularly known for their role in catalytic reactions such as hydrogenation, Heck reaction, and Suzuki coupling .
Common Reagents and Conditions: Common reagents used in the synthesis of cobalt and palladium compounds include metal salts, reducing agents, and surfactants. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions include cobalt oxides, cobalt hydroxides, and palladium nanoparticles. These products have applications in various fields, including catalysis, electronics, and medicine .
Aplicaciones Científicas De Investigación
Cobalt and palladium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and drug delivery systems, while palladium compounds are used in cancer treatment and as antibacterial agents .
Mecanismo De Acción
The mechanism of action of cobalt and palladium compounds often involves their ability to interact with biological molecules and catalyze chemical reactions. For example, palladium compounds can switch between different oxidation states, allowing them to catalyze a variety of reactions. Cobalt compounds, on the other hand, can interact with magnetic fields and biological molecules, making them useful in medical imaging and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cobalt and palladium include other transition metal compounds such as nickel, platinum, and copper compounds. These compounds share some properties with cobalt and palladium but also have unique characteristics .
Uniqueness: Cobalt compounds are unique due to their magnetic properties and high thermal stability, while palladium compounds are unique for their catalytic abilities and versatility in chemical reactions. These unique properties make cobalt and palladium compounds highly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
12689-79-1 |
|---|---|
Fórmula molecular |
CoPd |
Peso molecular |
165.35 g/mol |
Nombre IUPAC |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
Clave InChI |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


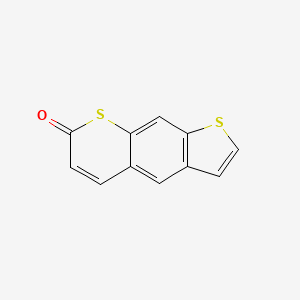
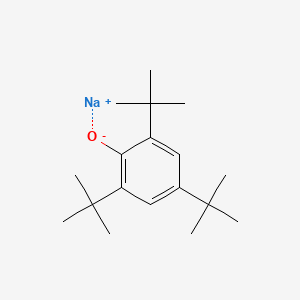
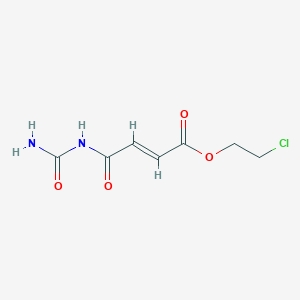



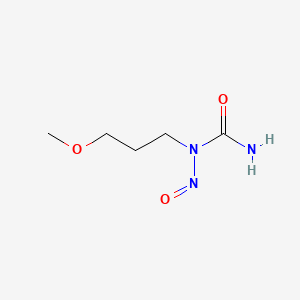
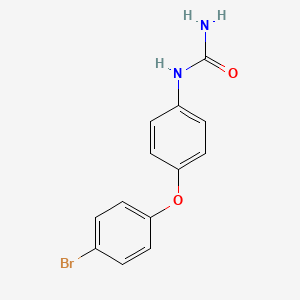
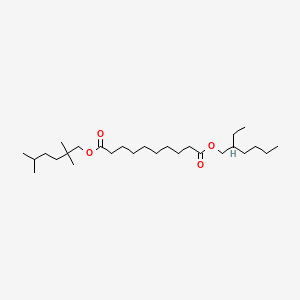
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
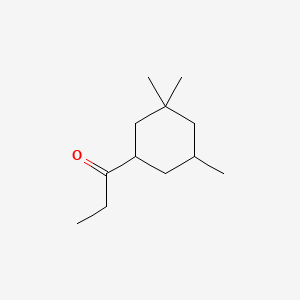
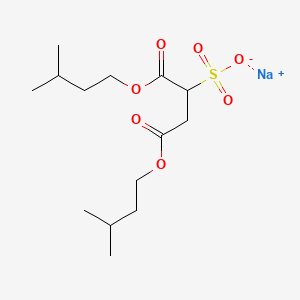
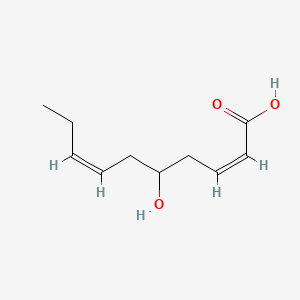
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
